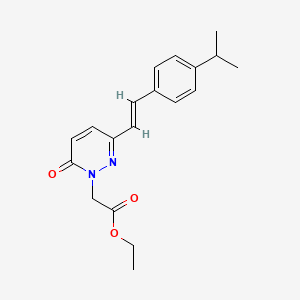
Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-(4-isopropylstyryl)-6-oxo-1(6H)-pyridazinyl)acetate, also known as ISA-2011B, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Crystallographic Analysis : The compound has been synthesized and characterized through various techniques, including FT-IR, 1H- and 13C-NMR, and ESI-MS. X-ray diffraction confirmed its (E)-configuration, and theoretical calculations revealed two stable conformers, with the C2 form aligning with the experimental structure. Comparative reactivity studies were also conducted, showing higher reactivity than other compounds (Kalai et al., 2021).
Chemical Reactions and Derivatives
- Reactivity and Derivative Formation : Research into the compound's reactivity led to the formation of various derivatives through reactions with urea, thiourea, phenylhydrazine, and hydroxylamine. This synthesis pathway provided insights into the compound's chemical versatility (Heinisch, 1973).
Applications in Molecular Chemistry
- Chemoselective Reactions : Ethyl 2,4-dioxoalkanoates, similar in structure to the compound, react chemoselectively, resulting in the formation of γ-oxo-acrylates. This demonstrates the compound's potential utility in targeted molecular synthesis (Manfredini, 1988).
- Inhibition of α-Glucosidase and Anti-inflammatory Activity : A novel pyridazine derivative was studied for its potential anti-inflammatory activity and its ability to inhibit α-glucosidase. This suggests potential therapeutic applications for derivatives of this compound (Zaoui et al., 2021).
Potential Biological Implications
- Antioxidant Properties : Studies involving derivatives of ethyl acetate, similar to the compound , have revealed significant antioxidant activities. This could imply potential health benefits or pharmaceutical applications for similar compounds (Zhang et al., 2009).
Corrosion Inhibition
- Corrosion Inhibition : A related heterocyclic organic compound derived from pyridazine demonstrated significant inhibition of mild steel corrosion in an acidic environment. This indicates the potential utility of similar compounds in industrial applications to prevent corrosion (Ghazoui et al., 2017).
Propriétés
IUPAC Name |
ethyl 2-[6-oxo-3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]pyridazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-24-19(23)13-21-18(22)12-11-17(20-21)10-7-15-5-8-16(9-6-15)14(2)3/h5-12,14H,4,13H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKKQEUYOYROKW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2431913.png)
![N-(1-cyanocycloheptyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2431916.png)
![3-(dimethylamino)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2431917.png)
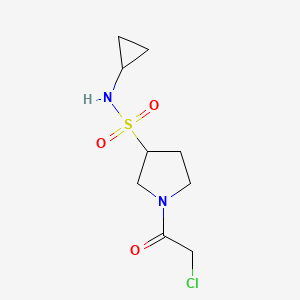
![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine](/img/structure/B2431919.png)
![ethyl 3-(4-fluorophenyl)-2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
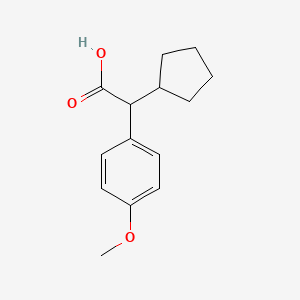
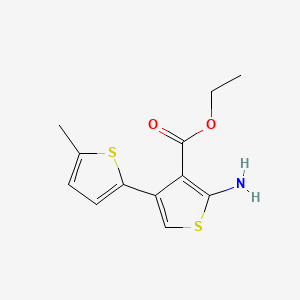


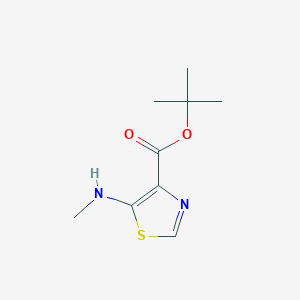
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2431929.png)
![3-(4-chlorophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431931.png)
![4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2431932.png)